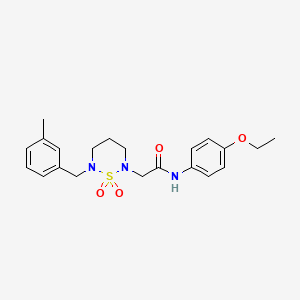
N,2-二(吡啶-4-基)喹啉-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N,2-di(pyridin-4-yl)quinoline-4-carboxamide” is a pincer-type compound . The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions in the asymmetric unit .
Synthesis Analysis
The synthesis of this compound involves a catalyst-free synthesis process . The DFT calculation and experimental study showed that the reaction proceeds through the intermediate formation of hetaryl isocyanates .Molecular Structure Analysis
The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) . The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .Chemical Reactions Analysis
The reaction proceeds through the intermediate formation of hetaryl isocyanates . The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields .Physical And Chemical Properties Analysis
The compound features strong N–H⋯O hydrogen bonds . The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4% .科学研究应用
Synthesis and Crystal Structure
“N,2-di(pyridin-4-yl)quinoline-4-carboxamide” is a pincer-type tricationic compound . The synthesis, structure, and spectroscopic characterization of this compound have been described in detail . The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions in the asymmetric unit . The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .
Hirshfeld Surface Analysis
The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4% . This analysis provides insights into the intermolecular interactions within the crystal structure of the compound.
Computational Chemistry Studies
Pairwise interaction energy calculations were implemented with a Gaussian plugin in Crystal Explorer 17 at the B3LYP/6-31G(d,p) level of theory . Energy profile diagrams and interaction energy values indicate that the crystal structure was stabilized by a combination of electrostatic and dispersion forces in the crystal lattice .
Anion Receptor Potential
Tridentate pincer ligands with a defined region of positive charge, such as “N,2-di(pyridin-4-yl)quinoline-4-carboxamide”, have good potential to act as anion receptors . This property can be utilized in various chemical and biological processes.
Hydrogen Bond Interactions
“N,2-di(pyridin-4-yl)quinoline-4-carboxamide” can display hydrogen bond interactions that are essential in maintaining biological processes . This makes it a potential candidate for various biological applications.
Medicinal Potential
Quinoline motifs, such as “N,2-di(pyridin-4-yl)quinoline-4-carboxamide”, have shown substantial efficacies for future drug development . They have been studied for their immunosuppressive activity and potential as lead compounds in the development of immunosuppressant agents .
作用机制
Target of Action
Similar compounds have been known to target transmembrane serine/threonine kinases .
Mode of Action
It is suggested that the compound may interact with its targets through a rare binding mode involving two pendant pyridyl rings .
Biochemical Pathways
Similar compounds have been known to inhibit collagen synthesis in various models .
Result of Action
Similar compounds have demonstrated good antibacterial and antifungal activities, and some have shown anticancer activity .
Action Environment
The structure of the compound suggests that it may form a molecular cleft that allows for interactions with its environment .
属性
IUPAC Name |
N,2-dipyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O/c25-20(23-15-7-11-22-12-8-15)17-13-19(14-5-9-21-10-6-14)24-18-4-2-1-3-16(17)18/h1-13H,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVPRYZOGAERKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-di(pyridin-4-yl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

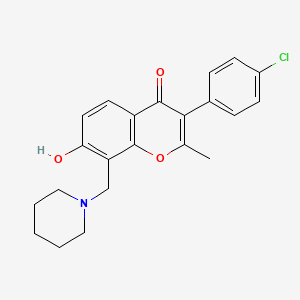
![4-Chloro-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B2459355.png)
![3-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2459356.png)
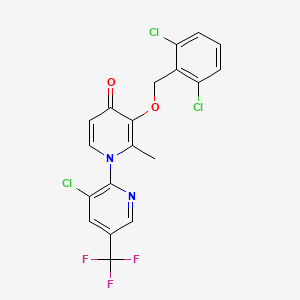
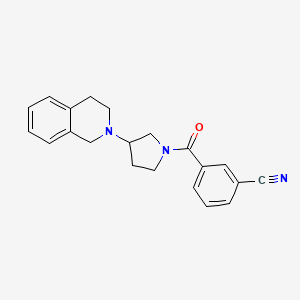
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2459360.png)

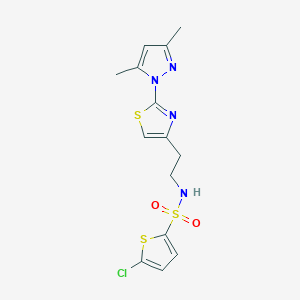
![Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2459364.png)
![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2459368.png)
![1-(2-Hydroxy-4-methylphenyl)-3-[2-(propan-2-yloxy)phenyl]propane-1,3-dione](/img/structure/B2459369.png)
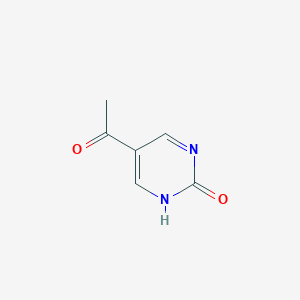
![2-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2459371.png)
